molecular formula C16H20N2O4S B7067771 N-[2-(3-methylphenyl)propyl]-5-(methylsulfamoyl)furan-2-carboxamide

N-[2-(3-methylphenyl)propyl]-5-(methylsulfamoyl)furan-2-carboxamide

Cat. No.: B7067771
M. Wt: 336.4 g/mol
InChI Key: BHVQLKASXBNTFE-UHFFFAOYSA-N
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Description

N-[2-(3-methylphenyl)propyl]-5-(methylsulfamoyl)furan-2-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a furan ring substituted with a carboxamide group, a methylsulfamoyl group, and a 3-methylphenylpropyl group, which contribute to its distinct chemical properties.

Properties

IUPAC Name

N-[2-(3-methylphenyl)propyl]-5-(methylsulfamoyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O4S/c1-11-5-4-6-13(9-11)12(2)10-18-16(19)14-7-8-15(22-14)23(20,21)17-3/h4-9,12,17H,10H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHVQLKASXBNTFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(C)CNC(=O)C2=CC=C(O2)S(=O)(=O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3-methylphenyl)propyl]-5-(methylsulfamoyl)furan-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the carboxamide group: This step involves the reaction of the furan derivative with an amine, typically under dehydrating conditions using reagents like thionyl chloride or phosphorus oxychloride.

    Attachment of the methylsulfamoyl group: This can be done through sulfonation reactions using reagents such as methylsulfonyl chloride in the presence of a base like pyridine.

    Addition of the 3-methylphenylpropyl group: This step often involves a Friedel-Crafts alkylation reaction using an appropriate alkyl halide and a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3-methylphenyl)propyl]-5-(methylsulfamoyl)furan-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The methylsulfamoyl group can undergo nucleophilic substitution reactions, leading to the formation of different sulfonamide derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

    Oxidation: Furanones and other oxygenated furan derivatives.

    Reduction: Amines and related reduced products.

    Substitution: Various sulfonamide derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(3-methylphenyl)propyl]-5-(methylsulfamoyl)furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(3-methylphenyl)propyl]-5-(methylsulfamoyl)furan-2-carboxamide: shares similarities with other sulfonamide and furan derivatives, such as:

Uniqueness

  • The combination of the furan ring, carboxamide group, methylsulfamoyl group, and 3-methylphenylpropyl group in this compound provides it with unique chemical properties that are not commonly found in other compounds. This uniqueness makes it a valuable compound for various scientific research applications.

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